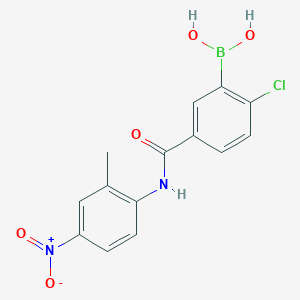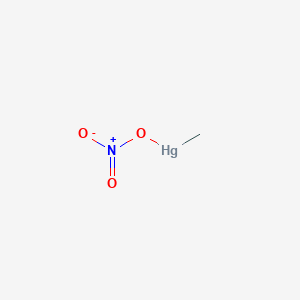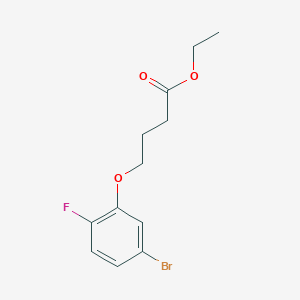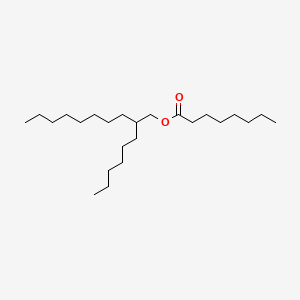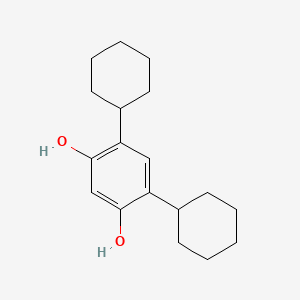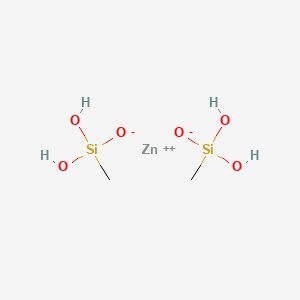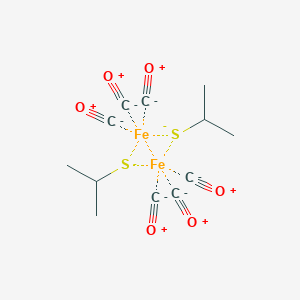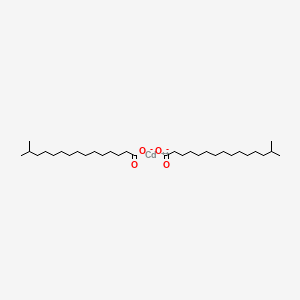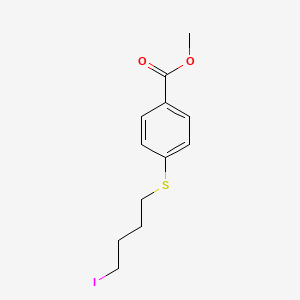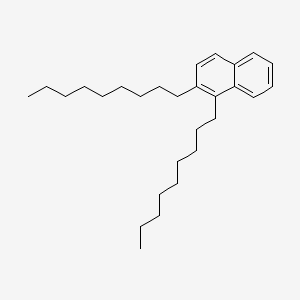
Dinonylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dinonylnaphthalene is an organic compound that belongs to the class of aryl sulfonic acids. It is characterized by its high molecular weight and the presence of two nonyl groups attached to a naphthalene ring. This compound has gained significant attention due to its unique properties and wide range of applications, particularly in industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dinonylnaphthalene is typically synthesized through the alkylation of naphthalene with nonene in the presence of a catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{Naphthalene} + \text{Nonene} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where naphthalene and nonene are combined under controlled conditions. The reaction mixture is then subjected to sulfonation to produce this compound sulfonic acid, which is subsequently purified through solvent extraction and ion exchange techniques .
Análisis De Reacciones Químicas
Types of Reactions: Dinonylnaphthalene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dinonylnaphthoquinone.
Reduction: Reduction reactions can convert this compound to its corresponding hydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sulfuric acid and nitric acid are employed for sulfonation and nitration reactions, respectively.
Major Products:
Oxidation: Dinonylnaphthoquinone
Reduction: this compound hydro derivatives
Substitution: this compound sulfonic acid, this compound nitro derivatives
Aplicaciones Científicas De Investigación
Dinonylnaphthalene has a wide range of applications in scientific research, including:
Chemistry: Used as a phase-transfer catalyst and in the study of micelle formation in nonpolar solvents.
Biology: Investigated for its potential use in biological assays and as a component in bio-compatible materials.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Mecanismo De Acción
The mechanism of action of dinonylnaphthalene involves its ability to form micelles in nonpolar solvents. These micelles can encapsulate various substances, facilitating their transport and reaction. The compound’s sulfonic acid groups play a crucial role in its activity as a phase-transfer catalyst, enabling the transfer of ions between aqueous and organic phases .
Comparación Con Compuestos Similares
Didodecylnaphthalene sulfonic acid: Similar in structure but with dodecyl groups instead of nonyl groups.
Dinonylnaphthalene disulfonic acid: Contains two sulfonic acid groups, leading to different solubility and reactivity properties.
Uniqueness: this compound is unique due to its specific alkyl chain length and the resulting balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring oil-soluble corrosion inhibitors and phase-transfer catalysts .
Propiedades
Número CAS |
25358-55-8 |
|---|---|
Fórmula molecular |
C28H44 |
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
1,2-di(nonyl)naphthalene |
InChI |
InChI=1S/C28H44/c1-3-5-7-9-11-13-15-19-25-23-24-26-20-17-18-22-28(26)27(25)21-16-14-12-10-8-6-4-2/h17-18,20,22-24H,3-16,19,21H2,1-2H3 |
Clave InChI |
RAADJDWNEAXLBL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=C(C2=CC=CC=C2C=C1)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



